(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone
Overview
Description
(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a piperidine sulfonyl group, and a methylpiperazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of piperidine and piperazine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. For instance, the chlorination step may involve the use of thionyl chloride or phosphorus pentachloride, while the sulfonylation step could utilize sulfonyl chlorides in the presence of a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the yield and reducing the production cost .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions often involve specific solvents like dichloromethane or ethanol and may require controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of (4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
What sets (4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for the development of new therapeutic agents and industrial chemicals .
Properties
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c1-19-9-11-20(12-10-19)17(22)14-5-6-15(18)16(13-14)25(23,24)21-7-3-2-4-8-21/h5-6,13H,2-4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPZTUYAMVWRRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.